Lachnone A
Overview
Description
- Lachnone A is a chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424 .
- Its chemical structure is represented as C11H10O4.
- Chromones are a class of compounds with a chromone ring system, which often exhibit interesting biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Lachnone A are not widely documented in the literature.
- it is known that this compound is obtained from the microbial source Lachnum sp. BCC 2424.
Chemical Reactions Analysis
- Lachnone A’s reactivity has not been extensively studied, but it undergoes various reactions typical of chromones.
- Potential reactions include oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully explored.
- The major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- Lachnone A’s applications span several scientific fields:
Chemistry: It could serve as a starting point for the synthesis of novel chromone derivatives.
Biology: Investigating its effects on cellular processes and potential bioactivity.
Medicine: Assessing its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in materials science or other industrial applications.
Mechanism of Action
- Unfortunately, detailed information about Lachnone A’s mechanism of action is scarce.
- Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- Lachnone A’s uniqueness lies in its specific chromone structure.
- Similar compounds may include other chromones or derivatives from natural sources.
Biological Activity
Lachnone A is a terpenoid lactone that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by research findings, data tables, and relevant case studies.
Overview of this compound
This compound is classified within the group of terpenoids, specifically those containing lactone moieties. Terpenoids are known for their wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial effects. The presence of the lactone structure in these compounds often enhances their bioactivity, making them significant in pharmacological research .
1. Cytotoxic Activity
Cytotoxicity refers to the ability of a compound to induce cell death in cancerous or unhealthy cells. Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- IC50 Values :
- HeLa:
- MCF-7:
These values indicate that this compound is significantly more potent than many other terpenoid lactones .
2. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound's mechanism involves:
- Inhibition of iNOS : this compound reduces the expression of inducible nitric oxide synthase (iNOS), which is responsible for NO production.
- Reduction of Edema : In animal models, this compound showed effective reduction in edema induced by inflammatory agents.
Table 1: Anti-inflammatory Effects of this compound
Dose (mmol/kg) | Edema Reduction (%) | NO Production Inhibition (%) |
---|---|---|
0.90 | 65 | 50 |
This data suggests that this compound could be a promising candidate for developing new anti-inflammatory drugs .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Tested Microorganisms :
- Staphylococcus aureus
- Escherichia coli
- Minimum Inhibitory Concentrations (MIC) :
Table 2: Antimicrobial Activity of this compound
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
These findings highlight the effectiveness of this compound as a natural antimicrobial agent .
4. Anticancer Activity
This compound's anticancer properties extend beyond cytotoxicity; it also induces apoptosis in cancer cells through various pathways:
- Mechanism of Action :
- Activation of caspases
- Inhibition of anti-apoptotic proteins such as Bcl-2
Research indicates that treatment with this compound leads to significant apoptosis in treated cancer cells, marking it as a potential therapeutic agent in oncology .
Case Studies and Research Findings
Several case studies have explored the biological activity of terpenoid lactones similar to this compound:
- Study on Kaunial : Found significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to that of this compound.
- Anti-inflammatory Research : Investigated the effects of lactones on induced inflammation in rodent models, showing similar patterns in edema reduction and mediator inhibition.
These studies underscore the relevance of lactone-containing compounds in therapeutic applications and their potential for further research and development .
Properties
IUPAC Name |
3,5-dihydroxy-2,7-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFSMORTDVVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Lachnone A?
A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of this compound.
Q2: Can you tell me about the structural characterization of this compound?
A2: this compound was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for this compound.
Q3: Were Lachnones found to have any anti-microbial activity?
A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].
Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?
A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].
Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?
A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.
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